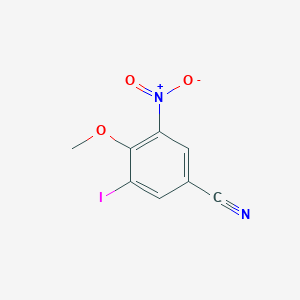

3-Iodo-4-methoxy-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5IN2O3 and a molecular weight of 304.04 g/mol . This compound is characterized by the presence of iodine, methoxy, nitro, and nitrile functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-5-nitrobenzonitrile typically involves the nitration of a precursor compound followed by iodination. One common method involves the nitration of 4-methoxybenzonitrile using fuming nitric acid to form 4-methoxy-3-nitrobenzonitrile. This intermediate is then treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3-amino-4-methoxy-5-nitrobenzonitrile.

Reduction: 3-Iodo-4-methoxy-5-aminobenzonitrile.

Oxidation: 3-Iodo-4-hydroxy-5-nitrobenzonitrile.

Scientific Research Applications

3-Iodo-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe for biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

3-Iodo-4-hydroxy-5-nitrobenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Methoxy-3-nitrobenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

4-Bromo-3-nitrobenzonitrile: Contains a bromine atom instead of iodine, affecting its reactivity and applications.

Uniqueness

The presence of the iodine atom makes it particularly useful in halogen bonding studies and as a precursor for further functionalization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-iodo-4-methoxy-5-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodology : Start with nitration of 4-methoxybenzonitrile using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Subsequent iodination can employ N-iodosuccinimide (NIS) in acetic acid under reflux, with catalytic AgNO₃ to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC .

- Key Considerations : Adjust stoichiometry (1:1.2 for nitration, 1:1.5 for iodination) to account for steric hindrance from the methoxy group. Use inert atmospheres to prevent deiodination.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR shifts with analogs (e.g., 5-iodovanillin, δ ~7.8 ppm for aromatic protons adjacent to iodine) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2225 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Cross-reference with NIST spectral libraries for nitro-iodoarenes .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 319.923 (calculated for C₈H₄IN₂O₃⁺).

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods for synthesis due to potential nitro compound toxicity. Store at 2–8°C in amber glass to prevent photodegradation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- First Aid : In case of skin contact, wash with 5% acetic acid (to counteract nitrile exposure) followed by soap and water. Seek immediate medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Approach : Use DFT calculations (B3LYP/6-31G*) to evaluate electron density maps. The iodine atom acts as a leaving group in Suzuki-Miyaura reactions, while the nitro group stabilizes transition states via resonance. Compare activation energies with bromo/chloro analogs to prioritize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

- Validation : Cross-check predicted regioselectivity with experimental LC-MS data for coupling products.

Q. What strategies resolve contradictions in reported solubility data for nitro-iodoaromatic compounds?

- Data Harmonization : Conduct systematic solubility tests in DMSO, THF, and chloroform at 25°C and 40°C. Compare results with structurally similar compounds (e.g., 5-iodovanillin, solubility ~12 mg/mL in DMSO). Use Hansen solubility parameters to model discrepancies caused by crystallinity variations .

- Advanced Techniques : Employ powder XRD to correlate solubility with polymorphic forms.

Q. How does the electronic effect of the nitro group influence the stability of this compound under acidic conditions?

- Experimental Design : Perform accelerated degradation studies in HCl (0.1–1 M) at 37°C. Monitor iodine release via ICP-MS and nitro group reduction via UV-Vis (λmax ~270 nm for nitro-to-amine conversion). Compare with control compounds lacking the nitro group .

- Findings : The meta-nitro group increases susceptibility to hydrolysis due to electron-withdrawing effects, requiring pH stabilization (buffers at pH 6–7) for long-term storage.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Process Optimization : Use flow chemistry to control exothermic nitration/iodination steps. For iodination, replace AgNO₃ with KI to reduce costs. Validate scalability via PAT (Process Analytical Technology) tools like in-line FTIR .

- Quality Control : Implement GC-MS to detect by-products (e.g., di-iodinated species) at >0.5% thresholds.

Properties

Molecular Formula |

C8H5IN2O3 |

|---|---|

Molecular Weight |

304.04 g/mol |

IUPAC Name |

3-iodo-4-methoxy-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H5IN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3 |

InChI Key |

OMCJYFPYVBYFSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.